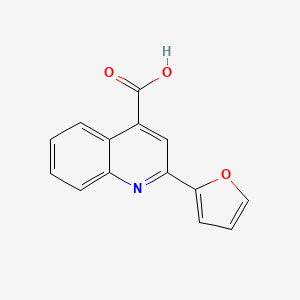

2-(Furan-2-yl)quinoline-4-carboxylic acid

CAS No.: 20146-25-2

Cat. No.: VC1980902

Molecular Formula: C14H9NO3

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20146-25-2 |

|---|---|

| Molecular Formula | C14H9NO3 |

| Molecular Weight | 239.23 g/mol |

| IUPAC Name | 2-(furan-2-yl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C14H9NO3/c16-14(17)10-8-12(13-6-3-7-18-13)15-11-5-2-1-4-9(10)11/h1-8H,(H,16,17) |

| Standard InChI Key | WWEKTFINADFAEC-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O |

Introduction

Chemical Structure and Properties

2-(Furan-2-yl)quinoline-4-carboxylic acid features a quinoline core with a furan ring attached at the 2-position and a carboxylic acid group at the 4-position. This structural arrangement creates a unique electronic distribution that influences its chemical reactivity and biological interactions.

Physical and Chemical Properties

The compound possesses the following key properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H9NO3 |

| Molecular Weight | 239.23 g/mol |

| CAS Number | 20146-25-2 |

| IUPAC Name | 2-(furan-2-yl)quinoline-4-carboxylic acid |

| Synonyms | 2-(2-furyl)-4-quinolinecarboxylic acid; 2-(2-furyl)cinchoninic acid; 2-furan-2-yl-quinoline-4-carboxylic acid |

| Physical State | Solid |

| Standard InChI | InChI=1S/C14H9NO3/c16-14(17)10-8-12(13-6-3-7-18-13)15-11-5-2-1-4-9(10)11/h1-8H,(H,16,17) |

| Standard InChIKey | WWEKTFINADFAEC-UHFFFAOYSA-N |

The molecule contains three oxygen atoms and one nitrogen atom, providing potential hydrogen bond acceptor sites, while the carboxylic acid group serves as both a hydrogen bond donor and acceptor. These features significantly influence its solubility, chemical reactivity, and biological interactions .

Structural Features

The compound integrates multiple pharmacophoric elements:

-

Quinoline nucleus - A bicyclic aromatic system with nitrogen at position 1

-

Furan ring - A five-membered oxygen-containing heterocycle at position 2

-

Carboxylic acid group - A polar functional group at position 4

This molecular architecture creates a planar structure with π-electron delocalization throughout the molecule, contributing to its stability and enabling potential π-stacking interactions with biological targets .

Synthesis Methods

Pfitzinger Synthesis

The most common route for synthesizing 2-(Furan-2-yl)quinoline-4-carboxylic acid involves the Pfitzinger reaction, which has proven to be an efficient and versatile method. This synthesis begins with isatin and acetyl furan compounds in alkaline conditions .

The general procedure is as follows:

-

A mixture of commercially available isatin and acetyl furan compound is prepared

-

Addition of 33% aqueous potassium hydroxide solution in ethanol as solvent

-

The mixture is refluxed for 14-16 hours

-

The reaction mixture is cooled to ambient temperature

-

The cooled solution is poured into crushed ice and acidified to pH 1 using 1M HCl

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum

-

The crude product is purified by column chromatography using silica gel (60-120 mesh) with petroleum ether:ethyl acetate (7:3 v/v) as eluent

The reaction mechanism involves base-induced ring opening of isatin derivatives to form isatoic acid, which then undergoes condensation with ketones containing the –CH2CO– group. This methodology is particularly valuable as it allows for one-pot synthesis with relatively simple purification procedures .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

The structural confirmation of 2-(Furan-2-yl)quinoline-4-carboxylic acid is typically achieved through comprehensive NMR analysis. The following spectral data has been reported for this compound:

1H NMR Spectrum

The proton NMR spectrum (400 MHz, DMSO-d6) shows the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 14.16 | s | 1H | -COOH |

| 8.88 | d, J=2.40 Hz | 1H | Quinoline-H |

| 8.29 | s | 1H | Quinoline-H |

| 8.03 | d, J=5.40 Hz | 1H | Quinoline-H |

| 7.45 | d, J=3.20 Hz | 1H | Furan-H |

| 7.07 | t, J=2.40 Hz | 1H | Quinoline-H |

| 7.05 | t, J=1.20 Hz | 1H | Quinoline-H |

| 6.75-6.76 | m | 1H | Furan-H |

| 6.35-6.36 | m | 1H | Furan-H |

The highly deshielded singlet at δ 14.16 ppm is characteristic of the carboxylic acid proton. The aromatic region (δ 8.88-6.35 ppm) contains signals for both the quinoline and furan ring protons, with distinctive coupling patterns that confirm the structure .

13C NMR Spectrum

The 13C NMR spectrum (100 MHz, DMSO-d6) exhibits signals that further confirm the carbon framework of the molecule, with peaks corresponding to the carboxylic carbon, aromatic carbons of both the quinoline and furan rings, and the characteristic carbon signals at the junction points between these ring systems .

Mass Spectrometry

Mass spectrometric analysis typically shows a molecular ion peak at m/z 239, corresponding to the molecular weight of the compound and consistent with the molecular formula C14H9NO3 .

Biological Activities

2-(Furan-2-yl)quinoline-4-carboxylic acid and its derivatives have demonstrated a range of biological activities that make them promising candidates for pharmaceutical development.

Antimicrobial Activity

Research indicates that this compound exhibits potential as an antimicrobial agent. Specifically, it has been reported to have inhibitory properties against Candida albicans prolyl-tRNA synthetase, suggesting its potential as an antifungal agent . This mechanism represents a novel target for antifungal drug development, as the inhibition of tRNA synthetases can effectively disrupt protein synthesis in pathogenic organisms.

Anti-inflammatory Properties

Studies have investigated the anti-inflammatory potential of this compound and its derivatives. The presence of the carboxylic acid moiety, which can interact with biological targets through hydrogen bonding, contributes to its potential anti-inflammatory effects .

Structure-Activity Relationship

The biological activity of 2-(Furan-2-yl)quinoline-4-carboxylic acid can be modulated through structural modifications:

-

Modifications at the 6- and 8-positions of the quinoline ring (e.g., methyl substitutions) can enhance lipophilicity and cellular penetration

-

The carboxylic acid group provides a versatile handle for creating derivatives such as esters, amides, and heterocyclic analogs

-

The furan ring can be replaced with other heterocycles to modify activity profiles

These structure-activity relationships provide valuable insights for the design and development of more potent and selective analogs .

Fluorescent Properties

An interesting aspect of 2-(Furan-2-yl)quinoline-4-carboxylic acid and its derivatives is their fluorescent properties, which have been explored for potential applications as fluorescent probes.

Fluorescence Characteristics

Research has revealed that derivatives of 2-(Furan-2-yl)quinoline-4-carboxylic acid, particularly when modified to incorporate benzoxazole or benzothiazole moieties, exhibit significant fluorescent properties. These compounds emit blue-green fluorescence, making them potentially useful as fluorescent probes in biological imaging and sensing applications .

Solvent Effects on Fluorescence

The fluorescence properties of these compounds show notable solvent dependence:

| Solvent | Emission Wavelength (nm) | Quantum Yield | Characteristics |

|---|---|---|---|

| Chloroform | 490-495 | Moderate | Blue-green emission |

| Tetrahydrofuran | 500-510 | Moderate to high | Green emission |

| DMSO | 510-525 | High | Green emission with bathochromic shift |

This solvatochromic behavior (the change in fluorescence properties based on solvent polarity) indicates that these compounds could serve as environment-sensitive probes, potentially useful for investigating microenvironments in biological systems .

Applications in Research and Development

Pharmaceutical Applications

The multifaceted biological activities of 2-(Furan-2-yl)quinoline-4-carboxylic acid make it a valuable scaffold for medicinal chemistry research:

-

As starting material for the synthesis of more complex bioactive molecules

-

As a lead compound for the development of antimicrobial agents

-

As a structural component in the design of anticancer drugs, particularly those targeting STAT3 signaling

Material Science Applications

Beyond pharmaceutical research, this compound and its derivatives have potential applications in material science:

-

As fluorescent probes for biological imaging

-

In the development of organic light-emitting diodes (OLEDs)

-

As components in chemosensors for detecting specific analytes

Synthetic Utility

2-(Furan-2-yl)quinoline-4-carboxylic acid serves as a versatile synthetic intermediate. The carboxylic acid functionality provides a reactive site for further transformations:

-

Conversion to acid chlorides, esters, and amides

-

Decarboxylation reactions to access 2-(furan-2-yl)quinoline

-

Coupling reactions to create more complex structures

-

Cyclization reactions to form additional heterocyclic systems

| Hazard Type | Classification | GHS Code |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 (50%) | H302 |

| Skin Irritation | Category 2 (100%) | H315 |

| Eye Irritation | Category 2A (100%) | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (100%) | H335 |

The compound is classified as an irritant, with potential effects on the skin, eyes, and respiratory system .

Future Research Directions

The versatile nature of 2-(Furan-2-yl)quinoline-4-carboxylic acid opens numerous avenues for future research:

Medicinal Chemistry

-

Development of more potent and selective derivatives targeting specific biological pathways

-

Exploration of structure-activity relationships through systematic modification of the core structure

-

Investigation of combination therapies utilizing these compounds with established drugs

-

Detailed mechanistic studies to elucidate the exact mode of action against various targets

Materials Science

-

Optimization of fluorescent properties through structural modifications

-

Development of novel sensing applications based on environment-sensitive fluorescence

-

Incorporation into new materials with unique optical or electronic properties

-

Exploration of supramolecular assemblies utilizing the hydrogen bonding capabilities of the carboxylic acid group

Synthetic Methodology

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of asymmetric synthesis to access chiral derivatives

-

Investigation of novel transformations based on this scaffold

-

Application of modern synthetic technologies such as flow chemistry and microwave-assisted synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume